Product packaging for 13H-Dibenzo[a,i]fluoren-13-one(Cat. No.:CAS No. 86854-01-5)

13H-Dibenzo[a,i]fluoren-13-one

Cat. No.: B13791809
CAS No.: 86854-01-5
M. Wt: 280.3 g/mol
InChI Key: CZRCYSBXQHBJIJ-UHFFFAOYSA-N
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Description

13H-Dibenzo[a,i]fluoren-13-one (CAS 86854-01-5) is a planar polycyclic aromatic ketone of significant interest in advanced materials and organic synthesis research. Its molecular structure is characterized by a high degree of planarity, with the two naphthalene ring systems forming a remarkably small dihedral angle of only 1.9°, making it an essentially planar molecule . This compound serves as a valuable building block in the synthesis of π-extended polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics, which are crucial for developing novel organic electronic materials . Its structural motif is leveraged in palladium-catalyzed C–H bond arylation reactions, streamlining the construction of complex, decorated nanographenes for potential use in optoelectronic devices . In synthetic chemistry, this compound exhibits fascinating reactivity, such as undergoing reversible Friedel–Crafts acyl rearrangements in polyphosphoric acid to form other isomeric dibenzofluorenones, making it a subject of mechanistic studies . While this compound itself is a subject of fundamental research, related methoxy-dibenzofluorene derivatives have demonstrated notable in vitro antitumor activities, highlighting the potential of this structural class in medicinal chemistry research . The compound has a molecular formula of C21H12O and a molecular weight of 280.32 g/mol . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the relevant material safety data sheet (MSDS) and handle the material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H12O B13791809 13H-Dibenzo[a,i]fluoren-13-one CAS No. 86854-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86854-01-5

Molecular Formula

C21H12O

Molecular Weight

280.3 g/mol

IUPAC Name

pentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-one

InChI

InChI=1S/C21H12O/c22-21-19-15-7-3-1-5-13(15)9-11-17(19)18-12-10-14-6-2-4-8-16(14)20(18)21/h1-12H

InChI Key

CZRCYSBXQHBJIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C3C=CC5=CC=CC=C54

Origin of Product

United States

Synthetic Methodologies for 13h Dibenzo A,i Fluoren 13 One and Its Analogues

Classical Synthetic Approaches to Dibenzo[a,i]fluoren-13-one

The foundational methods for constructing the dibenzo[a,i]fluoren-13-one core rely on well-established reactions in aromatic chemistry. These strategies, while effective, often require harsh conditions and may result in modest yields.

Friedel-Crafts Acylation Strategies

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation, provides a direct route to aryl ketones. azom.comresearchgate.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. azom.com In the context of 13H-Dibenzo[a,i]fluoren-13-one synthesis, intramolecular Friedel-Crafts cyclization of appropriately substituted precursors is a key strategy.

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, serving as both a strong acid catalyst and a dehydrating agent. Its high viscosity and ability to promote cyclization reactions make it particularly suitable for the synthesis of polycyclic ketones. In a typical procedure, a carboxylic acid precursor, such as a substituted 1-phenylnaphthalene-2'-carboxylic acid, is heated in PPA. The PPA facilitates the intramolecular acylation, leading to the formation of the fused ring system of this compound. The reaction proceeds through the formation of an acylium ion, which then attacks the adjacent aromatic ring, followed by deprotonation to yield the final product.

Table 1: Examples of PPA-Mediated Cyclization for Dibenzo[a,i]fluoren-13-one Analogues

Starting MaterialReaction ConditionsProductYield (%)
1-(4-Methoxyphenyl)naphthalene-2'-carboxylic acidPPA, 120 °C, 2 h9-Methoxy-13H-dibenzo[a,i]fluoren-13-one75
1-Naphthyl-2-benzoic acidPPA, 150 °C, 4 hThis compound68

Note: The data in this table is illustrative and based on typical yields for similar reactions.

Stronger Lewis acids, such as aluminum chloride (AlCl₃), are also effective in promoting the intramolecular Friedel-Crafts cyclization to form dibenzofluorenones. azom.com In these protocols, the corresponding acyl chloride is typically used as the acylating agent. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion that readily undergoes intramolecular cyclization. While often providing good yields, the stoichiometric use of AlCl₃ and the generation of HCl gas are notable drawbacks of this method.

Table 2: Lewis Acid-Mediated Synthesis of Dibenzo[a,i]fluoren-13-one

PrecursorLewis AcidSolventProductYield (%)
1-Phenylnaphthalene-2'-carbonyl chlorideAlCl₃DichloromethaneThis compound82
1-(p-Tolyl)naphthalene-2'-carbonyl chlorideFeCl₃Nitrobenzene9-Methyl-13H-dibenzo[a,i]fluoren-13-one70

Note: The data in this table is illustrative and based on typical yields for similar reactions.

Scholl Reaction for Polycyclic Ketone Formation

The Scholl reaction is an oxidative aromatic coupling reaction that can be used to form carbon-carbon bonds between two aromatic rings in the presence of a Lewis acid and a protic acid. nih.gov This method can be applied to the synthesis of this compound from precursors that already contain the fluorenone core but require an additional ring fusion. For instance, the intramolecular cyclization of a suitably substituted benzoylfluorenone derivative under Scholl conditions can lead to the desired dibenzofluorenone. However, the harsh reaction conditions and the potential for side reactions, such as rearrangements and polymerization, can limit the scope and yield of this method.

One-Pot Synthetic Procedures

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency and sustainability. azom.comacs.org For the synthesis of this compound and its analogues, one-pot procedures often involve a sequence of reactions, such as a Suzuki coupling followed by an intramolecular Friedel-Crafts acylation. For example, a 2-bromobenzoyl chloride can be coupled with a naphthalene (B1677914) boronic acid derivative, and the resulting intermediate can then be cyclized in the same pot by the addition of a suitable acid catalyst.

Modern and Efficient Synthetic Strategies for Dibenzo[a,i]fluoren-13-one

Recent advances in synthetic methodology have led to the development of more efficient and environmentally benign approaches for the synthesis of complex aromatic systems, including this compound. These modern strategies often employ transition-metal catalysis and focus on improving atom economy and reducing waste.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules. These methods allow for the precise and efficient formation of carbon-carbon bonds. In the context of this compound synthesis, a modern approach could involve a palladium-catalyzed intramolecular C-H activation/cyclization of a suitable precursor. This strategy avoids the need for pre-functionalized starting materials and often proceeds under milder conditions than classical methods.

Another emerging area is the use of photoredox catalysis to drive challenging transformations. A hypothetical modern synthesis could involve a light-mediated radical cyclization of a precursor containing a halogenated aromatic ring and a pendant aryl group, leading to the formation of the dibenzofluorenone core. These advanced methods, while still under development for this specific target, hold great promise for the future synthesis of this compound and its derivatives with improved efficiency and sustainability.

Regioselective Synthesis of Dibenzo[a,i]fluoren-13-one Isomers

The regioselective synthesis of dibenzofluorenone isomers is prominently achieved through Friedel–Crafts acyl rearrangements and Scholl reactions. Research has shown that this compound (DBaiF) is a kinetically controlled product in these reactions. rsc.org

In studies involving Friedel–Crafts acyl rearrangements of various dibenzofluorenones in polyphosphoric acid (PPA) at elevated temperatures, DBaiF can isomerize to form other isomers such as 13H-dibenzo[a,h]fluoren-13-one (DBahF) and 12H-dibenzo[b,h]fluoren-12-one (DBbhF). rsc.org The distribution of these isomers is dependent on the reaction conditions, with DBbhF being the thermodynamically controlled product. rsc.org The proposed mechanism involves the O-protonation of the ketone, followed by proton migration to form σ-complexes, which then lead to the rearranged products via naphthyl naphthoylium ions. rsc.org The regioselectivity is influenced by the preferred sites of intramolecular electrophilic attack. rsc.org

Another key synthetic route is the Scholl reaction, which involves the intramolecular cyclization of dinaphthyl ketones. For instance, the reactions of dinaphthyl ketones in AlCl₃/NaCl are highly selective. Specifically, these reactions can yield 6-ring Scholl cyclization products, including this compound. researchgate.net

Starting Material IsomerReaction ConditionsProduct DistributionProduct Control Type
Dibenzofluorenone MixturePPA, High TemperatureDBaiF, DBahF, DBbhFKinetically Favors DBaiF/DBahF
Dibenzofluorenone MixturePPA, Prolonged High Temp.Predominantly DBbhFThermodynamically Favors DBbhF
Dinaphthyl KetonesAlCl₃/NaCl, < 240°CHighly selective for 6-ring products like DBaiFSelective Cyclization

Table 1: Isomer distribution in the synthesis of Dibenzo[a,i]fluoren-13-one under different conditions. rsc.orgresearchgate.net

Catalyst-Free Dimerization of Fluorenones

While various methods exist for the synthesis of dibenzofluorenone cores, specific information regarding the catalyst-free dimerization of fluorenones to selectively produce this compound is not detailed in the available research literature. Synthesis for this class of compounds typically relies on intramolecular cyclization strategies rather than intermolecular dimerization.

Multi-Step Organic Synthesis Methods

Multi-step synthesis provides a rational approach to constructing the complex pentacyclic core of this compound. A primary route involves the initial synthesis of a dinaphthyl ketone precursor, followed by an intramolecular cyclization.

A representative multi-step synthesis can be conceptualized as follows:

Precursor Synthesis : The first stage involves the Friedel-Crafts acylation of a naphthalene derivative with a naphthoyl chloride. For example, reacting naphthalene with 1-naphthoyl chloride in the presence of a Lewis acid catalyst (like AlCl₃) would yield a dinaphthyl ketone. The choice of starting materials and reaction conditions is critical to favor the formation of the precursor that will lead to the desired [a,i] isomer.

Intramolecular Cyclization (Scholl Reaction) : The synthesized dinaphthyl ketone is then subjected to harsh acidic conditions (e.g., a Lewis acid like AlCl₃ with a salt like NaCl, or PPA) to induce an intramolecular electrophilic aromatic substitution, closing the five-membered ring and forming the dibenzofluorenone core. researchgate.net As noted previously, this step can yield a mixture of isomers, and careful control of temperature and reaction time is necessary to maximize the yield of the desired this compound. rsc.orgresearchgate.net

Derivatization and Functionalization Strategies Post-Synthesis

Once the this compound core is synthesized, it can be further modified to introduce new functional groups and properties.

Formation of Oxime Derivatives

The ketone functional group at the 13-position is a prime site for derivatization. One notable reaction is the formation of an oxime. The conversion of this compound into its oxime derivative has been demonstrated. Single crystal diffraction analysis of the resulting oxime reveals that the introduction of the =N-OH group causes a significant distortion of the planar aromatic framework. This distortion is attributed to steric crowding, and as a consequence, the oxime molecule becomes chiral.

Electrophilic Substitution Reactions on the Dibenzo[a,i]fluoren-13-one Core

Detailed studies specifically documenting electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, directly on the pre-formed this compound core are not extensively reported in the surveyed scientific literature. The reactivity of the aromatic rings in the dibenzofluorenone system is complex, and directing effects for electrophilic attack would be influenced by the deactivating nature of the central carbonyl group and the intricate electronics of the fused ring system.

Preparation of Functionalized Analogues for Specific Applications

The functionalization of the this compound core is a route to materials with tailored properties. While specific applications for derivatives of the [a,i] isomer are an emerging area, the broader class of fluorene (B118485) and indenofluorene compounds has been extensively investigated for use in organic electronics. These compounds are valued as building blocks for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-conjugated system of the dibenzofluorene (B14450075) core is conducive to charge transport, and functionalization allows for the tuning of electronic properties, solubility, and solid-state packing.

For instance, related tetrabenzo[a,c,g,i]fluorene structures have been deprotonated and used as ligands to form η⁵-fluorenyltitanium complexes. These complexes, when activated, have shown catalytic activity in the syndiospecific polymerization of styrene. This highlights the potential of large, polycyclic aromatic fluorene-type molecules to serve as ligands in organometallic chemistry and catalysis.

Chemical Reactivity and Transformation Pathways of 13h Dibenzo A,i Fluoren 13 One

Friedel-Crafts Acyl Rearrangements

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. nih.govmasterorganicchemistry.com In the context of polycyclic aromatic ketones (PAKs) like 13H-Dibenzo[a,i]fluoren-13-one, the reverse process and subsequent rearrangements can occur under acidic conditions and high temperatures. researchgate.net These reactions, sometimes referred to as Agranat-Gore rearrangements, involve the migration of acyl groups, leading to the formation of various structural isomers. researchgate.net

Research into the behavior of dinaphthyl ketones in polyphosphoric acid (PPA) at elevated temperatures has revealed that this compound can be a product of complex, reversible Friedel-Crafts acyl rearrangements. researchgate.net Studies have shown that starting from different dinaphthyl ketone isomers, a mixture of polycyclic aromatic ketones is formed, with the composition depending on the temperature. researchgate.net

For instance, heating 1,1'-dinaphthyl ketone (1,1'-NA2CO) or 1,2'-dinaphthyl ketone (1,2'-NA2CO) in PPA leads to the formation of this compound among other products like 7H-benzo[hi]chrysen-7-one (BhiCO) and 7H-benzo[de]naphthacen-7-one (BdeNCO). researchgate.net The fact that different starting materials can lead to a common set of products at higher temperatures points towards the existence of an equilibrium between these isomers. researchgate.net The reversibility of these reactions indicates that the thermodynamic stability of the products plays a crucial role in the final product distribution at high temperatures. researchgate.net

The mechanism of Friedel-Crafts acyl rearrangements in polycyclic systems is complex and believed to proceed through an intramolecular pathway. researchgate.net One proposed mechanism involves a deacylation-reacylation sequence. In this pathway, the acyl group is cleaved from the aromatic ring under the influence of the acid catalyst (like PPA), forming a transient acylium ion and the corresponding polycyclic aromatic hydrocarbon. The acylium ion can then re-attack the aromatic substrate at a different, more thermodynamically stable position.

For the precursors of this compound, such as dinaphthyl ketones, the reaction in PPA at high temperatures likely involves the cleavage of the carbonyl bridge followed by a re-acylation on a different position of the naphthalene (B1677914) ring system. This intramolecular "scrambling" of the carbonyl group eventually leads to a mixture of isomers, including the dibenzofluorenone structure. researchgate.net

Reaction conditions, particularly temperature, have a profound impact on the outcome of Friedel-Crafts acyl rearrangements involving polycyclic aromatic ketones. researchgate.net At lower temperatures, specific cyclization products may be favored, while at higher temperatures, reversible rearrangements become dominant, leading to a mixture of thermodynamically more stable isomers. researchgate.net

For example, 1,1'-NA2CO primarily forms BhiCO at temperatures up to 240°C, and 1,2'-NA2CO forms BdeNCO up to 220°C. However, at higher temperatures, both starting materials produce a mixture that includes this compound, demonstrating the shift in reaction pathways as more energy is introduced into the system. researchgate.net This indicates that while certain products may be kinetically favored at lower temperatures, the reaction equilibrium at higher temperatures allows for the formation of a wider range of isomers.

Starting MaterialTemperature (°C)Major ProductsReference
1,1'-Dinaphthyl ketone (1,1'-NA2CO)≤ 2407H-benzo[hi]chrysen-7-one (BhiCO) researchgate.net
1,2'-Dinaphthyl ketone (1,2'-NA2CO)≤ 2207H-benzo[de]naphthacen-7-one (BdeNCO) researchgate.net
1,1'-NA2CO or 1,2'-NA2CO> 240Mixture including BhiCO, BdeNCO, and this compound researchgate.net

Scholl Reactions and Oxidative Cyclodehydrogenation

The Scholl reaction is a powerful acid-catalyzed method for forming carbon-carbon bonds between aromatic rings through an oxidative cyclodehydrogenation process. nih.gov This reaction is instrumental in extending polycyclic aromatic hydrocarbons (PAHs) by creating new fused ring systems. It typically requires a Lewis acid catalyst and an oxidizing agent and is a cornerstone of "bottom-up" nanographene synthesis. nih.gov For ketones like this compound or its precursors, the Scholl reaction represents a pathway to even larger, more complex aromatic structures. researchgate.net

The Scholl reaction enables the intramolecular fusion of aryl systems, effectively "stitching" together different parts of a molecule to create larger, planar, and more rigid structures. nih.gov Starting with a precursor like a dinaphthyl ketone, an initial Friedel-Crafts type cyclization can yield a compound like this compound. researchgate.net This product can then potentially undergo further intramolecular oxidative cyclodehydrogenation under Scholl conditions to form even more extended polycyclic systems.

The mechanism often proceeds through the formation of a radical cation or an arenium ion, which facilitates the ring closure. nih.gov The choice of catalyst and oxidant can influence the reaction pathway and the final structure. For example, the use of iron(III) chloride (FeCl3) often proceeds via a radical cation mechanism, while reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of an acid may favor an arenium ion pathway. nih.gov These reactions provide a direct route to complex PAHs that would be difficult to synthesize through other means.

Nanographenes are precisely defined, finite-sized pieces of graphene, and their synthesis is a significant area of materials science. mdpi.commpg.deresearchgate.net The Scholl reaction is one of the most important tools for the bottom-up synthesis of these materials. nih.gov By designing precursor molecules that contain strategically placed aromatic rings, chemists can use the Scholl reaction to perform multiple cyclodehydrogenation steps, building up large, planar nanographene structures. nih.govresearchgate.net

While this compound itself is a moderately sized PAH, the transformation pathways that produce it are directly relevant to nanographene synthesis. The Friedel-Crafts and Scholl reactions of dinaphthyl and other poly-aryl ketones are model systems for the types of C-C bond formations required to build nanographenes. researchgate.net The dibenzofluorene (B14450075) core structure is a component of larger, more complex nanographene molecules, and understanding its formation and reactivity provides insight into the controlled synthesis of these advanced materials. mpg.de

Other Significant Chemical Transformations of this compound

Beyond fundamental reactions, this compound undergoes several other significant chemical transformations that are crucial for the development of novel materials and stereochemical studies. These include reductive dimerization to form highly strained alkenes, stereoselective transformations leading to chiral molecules, and chemical modifications aimed at tuning its material properties for specific applications.

Reductive Dimerization Pathways

The reductive dimerization of this compound is a key transformation that leads to the formation of 13,13'-bis(dibenzo[a,i]fluorenylidene), a highly twisted and sterically congested alkene. This process typically involves a two-step synthetic route.

A common pathway commences with the conversion of the parent ketone, this compound, into its corresponding thione, 13H-dibenzo[a,i]fluorene-13-thione. This thionation is often achieved by reacting the ketone with a sulfurating agent like Lawesson's reagent in a suitable solvent such as boiling toluene.

The subsequent and final step is the reductive dimerization of the intermediate thione. Heating the 13H-dibenzo[a,i]fluorene-13-thione in a solvent like boiling benzene (B151609) can induce the coupling reaction, yielding the target alkene, 13,13'-bis(dibenzo[a,i]fluorenylidene). This dimerization is understood to proceed through the formation of a carbene intermediate.

The resulting dimer, 13,13'-bis(dibenzo[a,i]fluorenylidene), is a molecule of significant interest due to its unique structural and electronic properties. X-ray crystallography studies have revealed that the central carbon-carbon double bond is severely twisted. The dihedral angles between the two dibenzofluorenylidene moieties can be as large as 61-63 degrees, with the central C=C bond length elongated to approximately 1.40 Å. cdnsciencepub.com This strained geometry imparts unusual properties to the molecule, including a broad photoabsorption range extending into the near-infrared region and a small HOMO-LUMO gap. researchgate.net

Table 1: Structural Parameters of 13,13'-bis(dibenzo[a,i]fluorenylidene)

ParameterValueReference
Central C=C Bond Twist Angle36–58° researchgate.net
Central C=C Bond Length1.40–1.43 Å researchgate.net
HOMO-LUMO Gap1.26–1.68 eV researchgate.net
Singlet-Triplet Energy Gap3.65–5.68 kcal/mol researchgate.net

Stereoselective Transformations, e.g., Chiral Oxime Formation

The rigid and sterically hindered framework of this compound provides a unique platform for stereoselective transformations. A notable example is the formation of its chiral oxime, this compound, oxime.

The conversion of the ketone to the oxime introduces a new functional group at the 13-position. Due to significant steric crowding in the bay region of the dibenzofluorene skeleton, the aromatic framework undergoes distortion upon oxime formation. This distortion results in a non-planar, conformationally locked structure that is chiral. researchgate.net

Single-crystal X-ray diffraction analysis has been instrumental in confirming the chiral nature of the oxime. researchgate.net The steric hindrance forces the molecule to adopt a helical twist, breaking its planar symmetry and leading to the existence of enantiomers. While the detailed synthetic procedures and the specific stereochemical outcomes (e.g., E/Z isomerism of the oxime group in relation to the chiral axis) are part of more in-depth studies, the formation of a stable chiral molecule from an achiral precursor is a significant transformation.

This transformation highlights how the inherent steric strain in the this compound scaffold can be exploited to induce chirality, opening avenues for its use in chiral catalysis or as a chiral building block in supramolecular chemistry.

Chemical Modifications for Material Property Tuning

The core structure of this compound serves as a versatile template for chemical modifications aimed at tuning its electronic and photophysical properties for applications in materials science, particularly in the field of organic electronics.

Researchers have explored various synthetic strategies to introduce different functional groups onto the dibenzofluorene skeleton. These modifications are designed to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enhance charge carrier mobility, and improve the thermal and morphological stability of the resulting materials.

For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings can significantly alter the optoelectronic properties. These derivatives are then investigated for their potential use as host materials, emitters, or charge-transporting materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The synthetic accessibility of various positions on the aromatic rings allows for a systematic investigation of structure-property relationships. By carefully selecting the nature and position of the substituents, it is possible to fine-tune the emission color, quantum efficiency, and charge-transport characteristics of the resulting dibenzofluorenone derivatives.

Advanced Spectroscopic and Analytical Methodologies for 13h Dibenzo A,i Fluoren 13 One Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. researchgate.net For a molecule with a complex and highly conjugated system like 13H-Dibenzo[a,i]fluoren-13-one, which contains multiple aromatic rings and twelve protons in similar chemical environments, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete signal assignment.

The structure of this compound presents a significant challenge for NMR analysis due to the extensive overlap of proton signals in the aromatic region (typically δ 7.0-9.0 ppm). libretexts.org The 12 protons are distributed across five fused rings, leading to complex spin-spin coupling patterns. Similarly, the ¹³C NMR spectrum contains 21 distinct carbon signals, many of which are quaternary and fall within the narrow aromatic range (δ 120-150 ppm), with the ketone carbonyl carbon appearing significantly downfield. libretexts.orglibretexts.org

The use of high-field NMR spectrometers (e.g., 500 MHz and above) is critical for the analysis of this compound. The primary advantage of higher magnetic field strength is the increased chemical shift dispersion, which mitigates signal overlap. berkeley.eduunifi.it For the aromatic protons of this molecule, the increased separation between resonance signals at high fields allows for the accurate determination of chemical shifts and the resolution of fine coupling constants (J-couplings) that are crucial for establishing proton connectivity. berkeley.edu This enhanced resolution is indispensable for differentiating between the numerous proton signals that would otherwise be indistinguishable at lower field strengths.

While 1D NMR provides initial information, 2D NMR experiments are necessary to assemble the complete molecular structure of this compound. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through three bonds (³JHH). For this compound, COSY spectra would reveal correlations between adjacent protons within each of the individual aromatic rings, allowing for the tracing of proton connectivity along the carbon framework. oregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the chemical shift of each protonated carbon atom in the molecule. youtube.com

The table below illustrates the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations that would be used to confirm the structure of this compound.

AtomPredicted ¹³C Shift (ppm)Attached Proton(s)Predicted ¹H Shift (ppm)Key Predicted HMBC Correlations (from Proton to Carbon)
C-1~125H-1~8.0-8.5C-2, C-12b, C-13a
C-2~127H-2~7.5-7.8C-1, C-3, C-3a
C-3~128H-3~7.5-7.8C-2, C-3a, C-4
C-3a~132--H-2, H-3, H-4
C-4~124H-4~7.9-8.2C-3, C-3a, C-4a
C-4a~130--H-4, H-5
C-5~126H-5~7.6-7.9C-4a, C-6, C-6a
C-6~129H-6~7.6-7.9C-5, C-6a, C-7
C-6a~131--H-5, H-6, H-7
C-7~123H-7~8.8-9.2C-6, C-6a, C-7a
C-7a~133--H-7, H-8
C-8~129H-8~8.8-9.2C-7a, C-9, C-13b
C-9~128H-9~7.7-8.0C-8, C-10, C-13b
C-10~127H-10~7.7-8.0C-9, C-11, C-11a
C-11~126H-11~7.7-8.0C-10, C-11a, C-12
C-11a~130--H-10, H-11, H-12
C-12~125H-12~8.1-8.6C-11, C-11a, C-12a
C-12a~134--H-12, H-1
C-12b~135--H-1, H-12
C-13~195--H-7, H-8
C-13a~136--H-1
C-13b~137--H-8, H-9
Note: The chemical shift values are illustrative predictions based on typical ranges for polycyclic aromatic ketones and may vary from experimental values.

Recent advancements have led to the development of compact, benchtop NMR spectrometers. mdpi.comnews-medical.net While these low-field instruments lack the high resolution of their superconducting counterparts, they can be valuable for rapid structural verification and quality control. researchgate.netchromatographytoday.com For this compound, a benchtop ¹H NMR spectrometer could quickly confirm the presence of signals in the aromatic region (downfield of 7.0 ppm) and the absence of signals in the aliphatic region (upfield of 3.0 ppm). nih.gov This allows for a rapid confirmation of the compound's class and identity when compared against a reference spectrum, though it would not be suitable for resolving the complex splitting patterns required for de novo structural elucidation. chromatographytoday.com

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. It also offers structural clues through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's exact elemental composition. nih.govdigitellinc.com The molecular formula of this compound is C₂₁H₁₂O. Using HRMS, its calculated monoisotopic mass can be distinguished from other potential formulas that have the same nominal mass.

PropertyValue
Molecular FormulaC₂₁H₁₂O
Nominal Mass268 Da
Monoisotopic Mass268.08882 u
TechniqueHigh-Resolution Mass Spectrometry (e.g., FT-ICR, Orbitrap)
Expected ResultAn observed m/z value within ~5 ppm of 268.08882

This level of accuracy is crucial for confirming the elemental formula and distinguishing the target compound from isomers or other molecules with similar integer masses.

In mass spectrometry, particularly when using techniques like electron ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can aid in structural identification. wikipedia.orglibretexts.org

For this compound, the fused aromatic ring system is highly stable, which would result in a prominent molecular ion peak (M⁺·) at m/z 268. libretexts.org A characteristic and predictable fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da). youtube.com This would produce a significant fragment ion at m/z 240. Further fragmentation of the resulting C₂₀H₁₂⁺· ion could occur but would likely be less intense due to the stability of the large polycyclic aromatic system.

m/z (Predicted)Ion FormulaDescription
268[C₂₁H₁₂O]⁺·Molecular Ion (M⁺·)
240[C₂₀H₁₂]⁺·Loss of carbon monoxide ([M-CO]⁺·)
239[C₂₀H₁₁]⁺Loss of a hydrogen atom from the [M-CO]⁺· fragment
120[C₁₀H₆]⁺·Result of cleavage of the C₂₀H₁₂ fragment
Note: The fragmentation pattern is illustrative and based on general principles of mass spectrometry for aromatic ketones.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of crystalline solids. This technique provides unparalleled insight into the molecular geometry, intermolecular interactions, and packing of this compound and its derivatives in the solid state.

While single crystal X-ray diffraction data for the parent this compound is not extensively reported in the literature, analysis of its derivatives has provided significant structural information. A notable example is the single crystal diffraction analysis of the oxime of this compound. cdnsciencepub.comresearchgate.net The formation of the oxime derivative introduces a new functional group that significantly alters the crystal packing and molecular conformation.

The study of such derivatives is crucial as it allows for an understanding of how modifications to the core structure of dibenzo[a,i]fluoren-13-one influence its solid-state properties. The crystallographic data from these derivatives provide a template for understanding the potential solid-state behavior of the parent compound.

Single crystal X-ray diffraction studies have been instrumental in revealing the non-planar and chiral nature of certain derivatives of this compound. For instance, the conversion of the ketone to its oxime derivative results in a significant distortion of the aromatic framework due to steric crowding. cdnsciencepub.comresearchgate.net This distortion leads to a chiral molecule, a feature not readily apparent from two-dimensional representations.

The analysis of bond lengths, bond angles, and dihedral angles from the crystal structure provides a detailed picture of the molecular conformation. In the case of the oxime derivative, the steric hindrance between the oxime group and the fused aromatic rings forces the molecule to adopt a twisted conformation. This highlights the importance of X-ray crystallography in uncovering subtle stereochemical features that can have a profound impact on the compound's physical and chemical properties.

Table 1: Crystallographic Data for a Derivative of this compound

ParameterThis compound Oxime
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)9.876(2)
β (°)101.23(1)
Volume (ų)1512.3(5)
Z4

Note: The data presented is for a representative derivative and is intended to be illustrative of the type of information obtained from single crystal X-ray diffraction.

Optical Spectroscopy Methods for Structural Insights

Optical spectroscopy probes the interaction of light with matter, providing valuable information about the electronic and vibrational properties of a molecule. These techniques are essential for characterizing the structural features of this compound.

UV/Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by one or more absorption bands, with the position and intensity of these bands providing insight into the electronic structure of the molecule.

The extended π-conjugated system of the dibenzofluorene (B14450075) core is expected to give rise to intense absorptions in the UV region, corresponding to π → π* transitions. The carbonyl group (C=O) will also contribute to the electronic spectrum, with a weaker n → π* transition at a longer wavelength. The solvent environment can influence the positions of these absorption maxima.

Table 2: Expected UV/Vis Absorption Maxima for this compound

TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π250 - 350High
n → π350 - 450Low

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This peak is typically observed in the region of 1700-1720 cm⁻¹. Additionally, the spectrum will display multiple bands in the aromatic region (around 3000-3100 cm⁻¹ for C-H stretching and 1400-1600 cm⁻¹ for C=C stretching) and in the fingerprint region, which are characteristic of the fused aromatic ring system.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Carbonyl C=OStretching1700 - 1720
Aromatic C=CStretching1400 - 1600
Aromatic C-HBending (out-of-plane)750 - 900

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique can provide information about the electronic structure of the excited state and the dynamics of its decay back to the ground state. Many polycyclic aromatic hydrocarbons are known to be fluorescent, and this compound and its derivatives are also expected to exhibit fluorescence.

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The quantum yield of fluorescence, which is the ratio of the number of photons emitted to the number of photons absorbed, is a key parameter that can be determined. The fluorescence properties of dibenzofluorene derivatives can be tuned by chemical modification, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 4: Potential Fluorescence Properties of this compound

ParameterExpected Characteristics
Excitation Wavelength (nm)Corresponds to absorption maxima
Emission Wavelength (nm)Longer than excitation wavelength
Quantum YieldVaries with structure and environment
ApplicationsOLEDs, fluorescent probes

Chromatographic Separation and Analysis Techniques

Chromatographic methods are indispensable for the separation of this compound from complex matrices and for the quantification of its purity. The choice between gas and liquid chromatography is dictated by the volatility and thermal stability of the analyte, as well as the complexity of the sample mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. This combination is particularly effective for identifying and quantifying the target compound in complex environmental or synthetic mixtures.

The analytical process involves injecting a vaporized sample into a heated capillary column. An inert carrier gas, such as helium, transports the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For PAHs and their derivatives, a common choice for the stationary phase is a non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane coating.

Following separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for definitive identification.

For enhanced sensitivity and selectivity, especially in trace analysis, selected ion monitoring (SIM) mode is often employed. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly reduces background noise and lowers detection limits.

Illustrative GC-MS Parameters for this compound Analysis:

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature280 °C
Injection ModeSplitless
Oven Program100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
Characteristic Ions (m/z)280 (M+), 252, 126

Note: This data is illustrative and based on the analysis of similar polycyclic aromatic ketones. Actual retention times and mass spectra may vary based on the specific instrumentation and conditions used.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. For a compound like this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

The purity of a this compound sample can be determined by analyzing a chromatogram for the presence of extraneous peaks. The peak area of the main compound relative to the total area of all peaks provides a quantitative measure of its purity. Diode-array detection (DAD) or fluorescence detection (FLD) are commonly used for the analysis of PAHs due to their high sensitivity and selectivity. A DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.

Illustrative HPLC Parameters for Purity Assessment of this compound:

ParameterValue
HPLC System
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic: Acetonitrile/Water (85:15, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
TypeDiode Array Detector (DAD) or Fluorescence Detector (FLD)
Wavelength (DAD)254 nm
Excitation/Emission (FLD)290 nm / 410 nm

Note: This data is illustrative and based on the analysis of similar polycyclic aromatic ketones. Actual retention times and optimal conditions may vary based on the specific instrumentation and sample matrix.

Theoretical and Computational Chemistry Studies of 13h Dibenzo A,i Fluoren 13 One

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) Calculations

No specific DFT calculations detailing the optimized geometry, electronic energies, or orbital distributions for 13H-Dibenzo[a,i]fluoren-13-one have been found in the surveyed literature. Such calculations would be foundational for understanding the molecule's stability and electronic behavior.

HOMO-LUMO Gap Analysis and Electronic Properties

A precise HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap analysis for this compound is not available. This analysis is crucial for predicting the molecule's chemical reactivity, kinetic stability, and optical and electronic properties, such as its potential as a semiconductor or in photophysical applications.

Mechanistic Investigations via Computational Modeling

Elucidation of Reaction Pathways and Transition States

There is a lack of computational studies that elucidate the reaction pathways and identify the transition states for reactions involving this compound. Such investigations are vital for understanding the mechanisms of its synthesis, degradation, or transformation into derivatives.

Energy Profiles and Thermodynamic Control in Rearrangements

Detailed energy profiles and the thermodynamic parameters governing potential rearrangements of this compound have not been computationally modeled. This information would be invaluable for predicting the feasibility and outcomes of various chemical transformations.

Prediction of Reactivity and Regioselectivity

Computational predictions regarding the reactivity and regioselectivity of this compound are not present in the available literature. These predictions, often derived from calculated electrostatic potentials and frontier molecular orbital densities, are essential for guiding synthetic efforts and understanding the molecule's interactions with other chemical species.

Aromaticity and Antiaromaticity Indices in Fluorenone Systems (e.g., HOMA, NICS)

The aromatic character of polycyclic systems like this compound is crucial for understanding their stability, reactivity, and electronic properties. Computational chemistry provides quantitative measures of aromaticity through various indices. The most common of these are based on geometric, magnetic, and electronic criteria.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometrically derived index. It evaluates the aromaticity of a ring system by quantifying the deviation of its bond lengths from an ideal aromatic reference value. The HOMA index is calculated using the formula:

HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

where α is a normalization constant, n is the number of bonds in the ring, R_opt is the optimal bond length for an ideal aromatic system (e.g., 1.388 Å for C-C bonds in benzene), and R_i are the actual bond lengths in the molecule being studied. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, while negative values indicate antiaromaticity. For a complex, fused-ring system like this compound, HOMA analysis would be performed on each individual ring to assess local aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the absolute magnetic shielding computed at a specific point in space, typically the geometric center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Aromatic rings sustain a diatropic ring current when placed in an external magnetic field, which induces a shielding effect. Consequently, aromatic systems are characterized by negative NICS values, non-aromatic systems have NICS values near zero, and antiaromatic systems, which sustain a paratropic current, exhibit positive NICS values.

For this compound, a computational study would involve calculating HOMA and NICS values for each of the six rings to map the distribution of aromaticity across the molecular framework. The central five-membered ring containing the ketone is expected to have low or non-aromatic character, while the peripheral benzene (B151609) rings would exhibit varying degrees of aromaticity depending on the effects of fusion and the electron-withdrawing carbonyl group.

Below is a representative table illustrating the type of data generated from such a computational analysis for the different rings of the molecule.

RingHOMA (Illustrative)NICS(1) (ppm) (Illustrative)Aromatic Character
A0.95-10.5Aromatic
B0.88-8.9Aromatic
C0.92-9.8Aromatic
D0.15-2.0Weakly Aromatic/Non-Aromatic
E0.85-8.2Aromatic
F0.94-10.2Aromatic

Molecular Dynamics and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. For large, sterically congested polycyclic aromatic compounds, this analysis is vital for understanding molecular structure and properties. While many polycyclic aromatic hydrocarbons (PAHs) are planar, the introduction of substituents or specific fusion patterns can lead to significant distortion from planarity.

In the case of this compound, the bay-region interactions and the fusion of multiple rings can induce steric strain. Research on derivatives of this compound has provided key insights. For example, single-crystal diffraction analysis of the oxime derivative of this compound reveals that the conversion of the ketone to the oxime group causes a significant distortion of the aromatic framework due to steric crowding. researchgate.net This distortion is substantial enough to make the resulting oxime molecule chiral. researchgate.net This finding strongly suggests that the parent ketone itself is not perfectly planar and possesses a complex potential energy surface with various stable or metastable conformations.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. An MD simulation would model the atomic motions of this compound over time, providing a detailed picture of its flexibility, vibrational modes, and conformational landscape. By simulating the molecule at different temperatures, one can explore its accessible conformations and the energy barriers between them.

A typical conformational analysis study of this molecule would involve:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles to identify low-energy conformers (local minima) and the transition states that connect them.

Geometry Optimization: Optimizing the geometry of the identified conformers using quantum mechanical methods (like Density Functional Theory) to determine their precise structures and relative energies.

Molecular Dynamics Simulation: Running an MD simulation, starting from a stable conformer, to observe how the molecule explores its conformational space at a given temperature and to identify the most populated conformational states.

The results of these simulations would provide critical data on the degree of planarity, the energetic cost of distortion, and the dynamic behavior of the molecule.

Computational Spectroscopy for Spectrum Prediction and Validation

Computational spectroscopy is an essential tool for interpreting experimental spectra and confirming molecular structures. By calculating theoretical spectra and comparing them with experimental data, researchers can validate their computational models and gain a deeper understanding of the molecule's electronic and vibrational properties. Standard methods include Density Functional Theory (DFT) for vibrational spectra and Time-Dependent DFT (TD-DFT) for electronic spectra. nih.govnih.gov

UV-Visible Spectroscopy: The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. These calculations yield the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). For complex PAHs, the spectrum typically consists of multiple bands arising from π-π* transitions. Comparing the calculated λmax and intensities with the experimentally measured UV-Vis spectrum allows for the assignment of specific electronic transitions. nih.govresearchgate.net

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govresearchgate.nethelsinki.fi The calculation is usually performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). The accuracy of the predicted shifts provides a powerful method for validating the computed molecular structure and assigning experimental NMR signals. helsinki.fibiointerfaceresearch.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies and their corresponding intensities for the optimized molecular structure. nih.gov These calculations yield a set of normal modes, each associated with a specific type of molecular vibration (e.g., C=O stretch, C-H bend). The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR spectra. nih.gov

The validation process involves a direct comparison of the key features of the predicted and experimental spectra, as illustrated in the hypothetical table below.

Spectral DataComputational Prediction (Illustrative)Experimental Value (Illustrative)Assignment
UV-Vis (λmax) 385 nm382 nmπ-π* transition
298 nm301 nmπ-π* transition
¹³C NMR (δ) 193.5 ppm194.2 ppmC=O Carbonyl
128.9 ppm129.1 ppmAromatic CH
¹H NMR (δ) 8.15 ppm8.12 ppmAromatic CH
IR (ν) 1715 cm⁻¹1718 cm⁻¹C=O Stretch

A strong correlation between the predicted and measured spectral data provides confidence in the accuracy of the computed molecular structure and electronic properties of this compound.

Applications of 13h Dibenzo A,i Fluoren 13 One in Advanced Materials Science and Organic Electronics

Building Blocks in Organic Semiconductors and Functional Materials

13H-Dibenzo[a,i]fluoren-13-one serves as a foundational scaffold for the synthesis of novel organic semiconductors. The inherent properties of the dibenzofluorene (B14450075) core, such as high thermal stability and a propensity for ordered molecular packing, are advantageous for creating robust and efficient electronic materials. Dihydroindenofluorenes (DHIFs), a class of compounds to which dibenzofluorenes are closely related, are recognized as key molecular scaffolds in organic electronics due to their promise in constructing highly efficient organic semiconductors for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

The functionalization of the this compound backbone allows for the precise tuning of its electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge injection and transport capabilities. Research into fluorenone derivatives has shown that such modifications are crucial for designing materials with specific electronic characteristics for various applications in organic electronics and optoelectronics. nih.gov

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While specific performance data for OLEDs and OFETs based directly on this compound are not extensively documented in publicly available literature, the broader class of fluorene (B118485) and fluorenone derivatives has demonstrated significant potential in these applications. Fluorene-based copolymers, for example, are widely used in optoelectronic devices due to their tunable emission colors and good charge-carrier mobility. mdpi.com

In the context of OFETs, the charge transport properties of materials are paramount. Halogenation of related polycyclic aromatic hydrocarbons, such as dibenzo[a,j]perylenes, has been shown to be an effective strategy for tuning electronic properties and solid-state packing, which in turn affects charge-carrier mobility. nih.gov For instance, chlorinated derivatives have exhibited hole mobilities significantly higher than their non-halogenated counterparts. nih.gov This suggests that similar synthetic strategies applied to this compound could yield high-performance materials for OFETs. The table below summarizes the charge transport properties of some halogenated dibenzo[a,j]perylene (B87010) derivatives, illustrating the potential impact of functionalization.

CompoundDevice ConfigurationHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]
TES-DBPOFET------
TES-2FDBPOFET------
TES-2ClDBPOFET0.25---
TES-4ClDBPOFET0.070.02

Data adapted from research on halogenated dibenzo[a,j]perylenes, demonstrating the principle of tuning charge transport properties through substitution. nih.gov

Polymer Chemistry and Polymer Synthesis

The rigid structure of this compound makes it an attractive monomer for incorporation into conjugated polymers. The synthesis of copolymers containing fluorene and other aromatic units, such as di-2-thienyl-2,1,3-benzothiadiazole, has been shown to produce materials with high molar masses, excellent thermal stability, and tunable emissive properties. mdpi.com The incorporation of the dibenzofluorenone unit into a polymer backbone can impart desirable properties such as improved thermal resistance and specific optoelectronic characteristics.

The polymerization of fluorene derivatives is a well-established method for creating materials for a range of optoelectronic applications, including photovoltaics and light-emitting devices. mdpi.com The resulting polymers often exhibit a balance between charge delocalization and processability, which is crucial for the fabrication of efficient devices.

Supramolecular Chemistry and Host-Guest Systems

The planar and extended aromatic surface of this compound and its derivatives makes them suitable candidates for applications in supramolecular chemistry. These molecules can engage in non-covalent interactions, such as π-π stacking and van der Waals forces, to form well-ordered self-assembled structures. The study of related pentacyclic dithienofluorene derivatives has revealed their ability to assemble into supramolecular helical structures, as confirmed by X-ray crystallography. nih.gov

Chiroptical Materials and Helical Structures

A significant area of interest for this compound lies in the development of chiroptical materials. The inherent non-planarity that can be induced in the dibenzofluorene scaffold through strategic substitution can lead to chiral molecules with unique optical properties. For instance, the conversion of this compound into its oxime derivative causes a distortion of the aromatic framework due to steric crowding, resulting in a chiral molecule. researchgate.net

This chirality can give rise to strong chiroptical responses, such as circular dichroism (CD) and circularly polarized luminescence (CPL). The study of fluorene copolymers with enantiopure side chains has demonstrated that such chirality is critical for achieving the cholesteric liquid crystalline ordering necessary for strong chiroptical properties in thin films. researchgate.net These materials are promising for applications in 3D displays, optical data storage, and spintronics. The development of helical structures from derivatives of this compound could lead to materials with significant dissymmetry factors, a key parameter in the performance of CPL-based devices.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 13H-Dibenzo[a,i]fluoren-13-one, and how do reaction conditions influence isomer formation?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using rhodium catalysts. For example, α-naphthoic anhydride undergoes isomerization during cyclization to yield this compound, though competing pathways (e.g., lactone formation) may reduce yields. Reaction temperature (235–250°C) and anhydride structure critically affect isomer distribution. Radical-generating agents like potassium tert-butoxide (tBuOK) and DMF improve efficiency in dehydrogenation steps .
  • Key Considerations : Monitor reaction intermediates via UV/VIS spectroscopy (e.g., λmax shifts) to track isomerization .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine X-ray crystallography (for definitive bond-angle confirmation) with NMR spectroscopy (1H/13C) to resolve aromatic proton environments. For example, shielding effects from methyl groups adjacent to the fluorenone core create distinct splitting patterns in 1H NMR . Cross-reference melting points (175–178°C) against literature values .
  • Data Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₃₁H₂₀O, exact mass 408.1514) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory carcinogenicity data for this compound in animal models?

  • Methodological Answer : Discrepancies arise from exposure routes (dermal vs. subcutaneous) and metabolic activation pathways . For instance, dermal applications in mice showed carcinogenicity without control-group comparisons, while subcutaneous assays reported positive results but lacked metabolic profiling .
  • Experimental Design : Use isotope-labeled analogs (e.g., [13C12]-derivatives) to track metabolic byproducts via LC-MS/MS. Compare activation pathways (e.g., epoxidation vs. hydroxylation) across exposure routes .

Q. How do π-extended substituents in this compound derivatives influence their optoelectronic properties?

  • Methodological Answer : Substituents like triphenylphosphorane alter conjugation lengths, modulating HOMO-LUMO gaps. For example, 13,13’-bis(dibenzo[a,i]fluorenylidene) derivatives exhibit red-shifted absorption (λabs > 600 nm) due to extended π-backbones. Use time-dependent DFT calculations to correlate structural motifs (e.g., dihedral angles) with fluorescence quantum yields .
  • Data Analysis : Employ variable-temperature NMR to quantify rotational barriers (ΔG‡rot) and assess thermal stability .

Q. What chromatographic strategies resolve co-elution challenges when analyzing this compound in complex matrices?

  • Methodological Answer : Use hydroxide-modified mobile phases (e.g., TMAH) to enhance resolution between polyaromatic hydrocarbons (PAHs) and polar metabolites. For instance, adjust TMAH concentration to optimize retention time (tR) separation between 13H-Dibenzo[a,i]carbazole and carboxylic acids in environmental samples .
  • Validation : Validate method robustness via spike-recovery experiments in simulated matrices (e.g., soot extracts) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points and spectral data for this compound?

  • Methodological Answer : Cross-validate purity using differential scanning calorimetry (DSC) to detect polymorphic transitions. Compare UV/VIS spectra (e.g., extinction coefficients) across solvents (hexane vs. DCM) to identify solvent-dependent aggregation artifacts .
  • Troubleshooting : Re-synthesize batches using literature protocols (e.g., Hopkinson et al., 1986) to isolate solvent-free crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.